Cas no 517905-84-9 (Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid)

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid 化学的及び物理的性質
名前と識別子
-
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
- (R)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2-bromophenyl)propanoic acid
- Benzenepropanoic acid, 2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
- FMOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID
- Fmoc-(R)-3-Amino-3-(2-bromophenyl)-propionic acid
- FMOC-(R)-3-AMINO-3-(2-BROMOPHENYL)PROPIONIC ACID,
- (R)-3-(2-BROMO-PHENYL)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
- (R)-3-(9-FLUORENYLMETHOXYCARBONYLAMINO)-3-(2-BROMO-PHENYL)-PROPIONIC ACID
- FMOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPANOIC ACID
- Fmoc-2-Bromo-D-b-phenylalanine
- Fmoc-D-b-Phe(2-Br)-OH
- FMOC-PHG(2-BR)-(C*CH2)OH
- Fmoc-D-3-amino-3-(2-bromophenyl)-propionic acid
- MFCD03428037
- (3R)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
- 517905-84-9
- Fmoc-(R)-3-amino-3-(2-bromophenyl)propionic acid
- (3R)-3-(2-BROMOPHENYL)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
- PS-12380
- EN300-1163010
- AC-22011
- AKOS015948858
- SCHEMBL1095529
- W18417
- CS-0062193
- (3R)-3-(2-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid
-
- MDL: MFCD03428037
- インチ: InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
- InChIKey: DXTFQBWZFOPYGV-JOCHJYFZSA-N
- SMILES: O=C(O)C[C@H](C1=CC=CC=C1Br)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O
計算された属性
- 精确分子量: 465.05800
- 同位素质量: 465.05757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 8
- 複雑さ: 592
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 4.8
じっけんとくせい
- PSA: 75.63000
- LogP: 5.89450
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB165895-1 g |
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid; . |
517905-84-9 | 1 g |
€261.80 | 2023-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK710-1g |
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid |
517905-84-9 | 98% | 1g |
1064.0CNY | 2021-08-05 | |
TRC | F603585-500mg |
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid |
517905-84-9 | 500mg |
$184.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK710-200mg |
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid |
517905-84-9 | 98% | 200mg |
236.0CNY | 2021-08-05 | |
Chemenu | CM184143-10g |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid |
517905-84-9 | 95% | 10g |
$*** | 2023-05-30 | |
abcr | AB165895-5 g |
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid; . |
517905-84-9 | 5 g |
€919.60 | 2023-07-20 | ||
Chemenu | CM184143-10g |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid |
517905-84-9 | 95% | 10g |
$640 | 2021-06-09 | |
AAPPTec | UFF412-1g |
(R)-Fmoc-beta-Phe(2-Br)-OH |
517905-84-9 | 1g |
$110.00 | 2024-07-19 | ||
Alichem | A019121307-5g |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid |
517905-84-9 | 95% | 5g |
$379.05 | 2023-09-01 | |
AAPPTec | UFF412-250mg |
(R)-Fmoc-beta-Phe(2-Br)-OH |
517905-84-9 | 250mg |
$60.00 | 2024-07-19 |
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acidに関する追加情報
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic Acid: A Comprehensive Overview
The compound Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid (CAS No. 517905-84-9) is a highly specialized molecule with significant applications in the field of organic chemistry, particularly in peptide synthesis and drug discovery. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, an R-configured amino acid moiety, and a 2-bromo-substituted phenyl ring. The combination of these structural elements makes it a versatile building block for constructing complex molecules with tailored biological activities.
Recent advancements in chemical synthesis have highlighted the importance of stereochemistry in determining the efficacy of bioactive compounds. The R-configuration of the amino acid moiety in this compound plays a critical role in its interactions with biological systems. Researchers have demonstrated that stereo-specific synthesis of such molecules can significantly enhance their pharmacological properties, such as bioavailability and target specificity. For instance, studies published in the *Journal of Medicinal Chemistry* have shown that the use of enantiomerically pure amino acids like Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid can lead to improved outcomes in drug design.
The presence of the 2-bromo-substituted phenyl ring introduces additional functional diversity to this compound. Bromine substitution is known to enhance the electronic properties of aromatic rings, making them more reactive towards various electrophilic and nucleophilic substitutions. This feature is particularly valuable in medicinal chemistry, where such substitutions can be exploited to modulate the physicochemical properties of lead compounds. Recent research has also explored the use of brominated aromatic systems in the development of kinase inhibitors and other therapeutic agents.
In terms of synthesis, Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid is typically prepared via multi-step reactions involving fluorination, alkylation, and stereo-selective amino acid derivatization. The use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry has significantly streamlined the production process, making it more efficient and scalable. These methods have been extensively reported in peer-reviewed journals like *Organic Process Research & Development*, where they have been praised for their ability to reduce reaction times and improve product yields.
From an applications perspective, this compound serves as an excellent precursor for peptide synthesis due to its compatibility with standard coupling reagents and protecting group strategies. Its use in solid-phase peptide synthesis (SPPS) has been well-documented, with researchers leveraging its stability under mild reaction conditions to construct complex polypeptides with high fidelity. Moreover, the Fmoc group acts as an effective protecting group for amino termini during peptide assembly, ensuring minimal side reactions and maximizing sequence integrity.
Another emerging application of Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid lies in its potential as a chiral building block for asymmetric synthesis. The chiral center at the alpha-carbon of the amino acid moiety provides a platform for enantioselective transformations, which are crucial for generating optically active compounds with desired pharmacological profiles. Recent studies published in *Nature Communications* have highlighted the utility of such chiral intermediates in constructing biologically active natural products and synthetic analogs.
In conclusion, Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid (CAS No. 517905-84-9) is a versatile and valuable compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, combined with cutting-edge synthetic methodologies, positions it as an essential tool for researchers aiming to develop novel therapeutic agents with enhanced biological activity and selectivity.
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